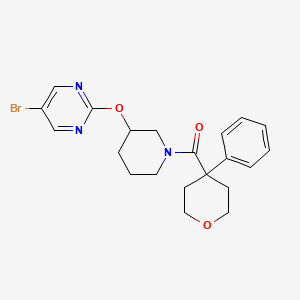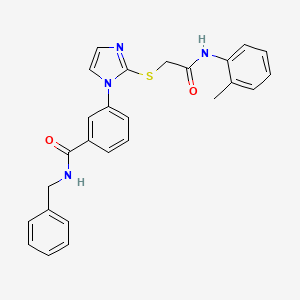
tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H12BrF4NO2 . It is part of a class of compounds known as trifluoromethyl group-containing drugs . Trifluoromethyl groups are often incorporated into drug molecules due to their unique properties, and they have been found in many FDA-approved drugs over the past 20 years .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate” were not found, the synthesis of similar compounds often involves the use of pinacol boronic esters . Protodeboronation of these esters can be achieved using a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate” consists of a carbamate group attached to a phenyl ring, which is further substituted with bromo, fluoro, and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate” include a molecular weight of 358.13 . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound could serve as a precursor in the synthesis of new drug molecules, particularly those targeting diseases where fluorinated compounds are effective, such as certain types of cancer, bacterial infections, and metabolic disorders.
Agrochemical Synthesis
Fluorine-containing compounds like tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate are often used in the development of agrochemicals . They can be utilized to create pesticides and herbicides with improved efficacy and reduced environmental impact due to their increased stability and specific mode of action.
Catalysis
In catalysis, the introduction of fluorinated groups can significantly alter the reactivity and selectivity of catalysts . tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate could be used to synthesize new catalysts for organic reactions, potentially improving efficiency and reducing waste.
Biological Research
Indole derivatives, which share structural similarities with this compound, exhibit a wide range of biological activities . As such, tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate could be valuable in biological research for the development of probes or agents that can modulate biological pathways or serve as markers in diagnostic assays.
Synthesis of Chiral Intermediates
The compound could be used in the asymmetric synthesis of chiral intermediates, which are crucial for producing enantiomerically pure pharmaceuticals . Its structural features might allow for the development of novel synthetic routes to these intermediates, which could be more efficient or offer better enantioselectivity.
Orientations Futures
The future directions of research involving “tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential applications in pharmaceuticals . The unique properties of trifluoromethyl groups make them a topic of ongoing interest in the field of medicinal chemistry .
Propriétés
IUPAC Name |
tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-9-7(14)5-4-6(13)8(9)12(15,16)17/h4-5H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAZOJQUXJDVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(F)(F)F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)

![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)
![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)
![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)
![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)